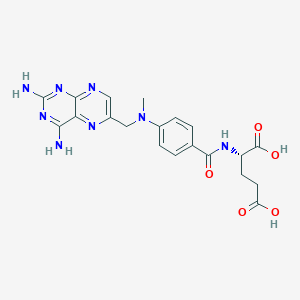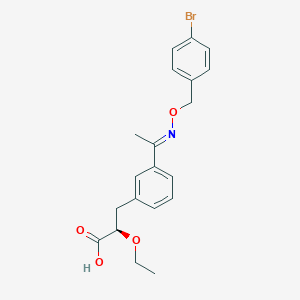
KS15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KS15 est un composé chimique connu pour son rôle d'inhibiteur des interactions entre les cryptochromes (CRY1 et CRY2) et l'hétérodimère CLOCK:BMAL1 . Ce composé altère les actions de rétroaction des cryptochromes sur la transcription dépendante de la boîte E, un processus crucial dans la régulation de l'horloge circadienne des mammifères . This compound a montré une activité antiproliférative significative, ce qui en fait un composé d'intérêt dans la recherche sur le cancer .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de KS15 implique plusieurs étapes, commençant par la préparation de la structure principale suivie de modifications de groupes fonctionnels. La voie de synthèse détaillée et les conditions réactionnelles sont exclusives et ne sont pas entièrement divulguées dans la littérature publique. On sait que le composé est synthétisé par une série de réactions organiques impliquant la bromation, l'estérification et la formation d'amide .
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement l'optimisation de la voie de synthèse pour assurer un rendement et une pureté élevés. Cela inclut l'utilisation de réacteurs à grande échelle, des conditions réactionnelles contrôlées et des techniques de purification telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
KS15 subit plusieurs types de réactions chimiques, notamment:
Oxydation: this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction: Le composé peut être réduit pour former différents produits réduits.
Substitution: This compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les réactions sont généralement effectuées à des températures et des conditions de pH contrôlées pour assurer la formation du produit souhaité .
Principaux produits formés
Les principaux produits formés à partir des réactions de this compound dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de réduction produisent des formes réduites de this compound .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment:
Médecine: Étudié pour ses effets antiprolifératifs et son utilisation potentielle dans le traitement du cancer.
Industrie: Applications potentielles dans le développement de nouveaux médicaments ciblant l'horloge circadienne.
Mécanisme d'action
This compound exerce ses effets en se liant directement à la région C-terminale des cryptochromes (CRY1 et CRY2) et en améliorant la transcription médiée par la boîte E . Cela perturbe l'action de rétroaction des cryptochromes sur la transcription induite par CLOCK:BMAL1, conduisant à une activité transcriptionnelle accrue dans la boucle centrale de l'horloge circadienne moléculaire . This compound diminue également la vitesse de croissance cellulaire et augmente la chimio sensibilité des cellules MCF-7 à la doxorubicine et au tamoxifène, ce qui en fait un agent anticancéreux potentiel .
Applications De Recherche Scientifique
KS15 has a wide range of scientific research applications, including:
Mécanisme D'action
KS15 exerts its effects by directly binding to the C-terminal region of cryptochromes (CRY1 and CRY2) and enhancing E-box-mediated transcription . This disrupts the feedback action of cryptochromes on CLOCK:BMAL1-induced transcription, leading to increased transcriptional activity in the core loop of the molecular circadian clock . This compound also decreases the speed of cell growth and increases the chemosensitivity of MCF-7 cells to doxorubicin and tamoxifen, making it a potential anti-cancer agent .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de carbazole: Ces composés interagissent également avec les cryptochromes mais ont des structures chimiques et des mécanismes d'action distincts.
Unicité de KS15
This compound est unique en sa capacité à inhiber spécifiquement les interactions entre les cryptochromes et l'hétérodimère CLOCK:BMAL1, conduisant à une activité transcriptionnelle accrue et à des effets antiprolifératifs . Cela en fait un outil précieux pour étudier l'horloge circadienne et développer de nouvelles stratégies thérapeutiques .
Propriétés
Formule moléculaire |
C20H22BrNO4 |
|---|---|
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
(2R)-3-[3-[(E)-N-[(4-bromophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-ethoxypropanoic acid |
InChI |
InChI=1S/C20H22BrNO4/c1-3-25-19(20(23)24)12-16-5-4-6-17(11-16)14(2)22-26-13-15-7-9-18(21)10-8-15/h4-11,19H,3,12-13H2,1-2H3,(H,23,24)/b22-14+/t19-/m1/s1 |
Clé InChI |
GWSVRVKPZVYTCS-VZMFNRANSA-N |
SMILES |
CCOC(CC1=CC(=CC=C1)C(=NOCC2=CC=C(C=C2)Br)C)C(=O)O |
SMILES isomérique |
CCO[C@H](CC1=CC(=CC=C1)/C(=N/OCC2=CC=C(C=C2)Br)/C)C(=O)O |
SMILES canonique |
CCOC(CC1=CC(=CC=C1)C(=NOCC2=CC=C(C=C2)Br)C)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
KS15; KS 15; KS-15 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


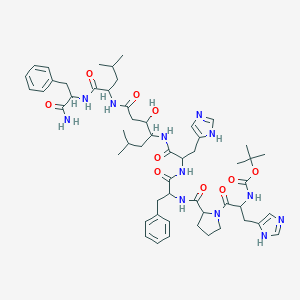
![(3Z,5Z)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]thian-4-one](/img/structure/B532089.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide](/img/structure/B532541.png)
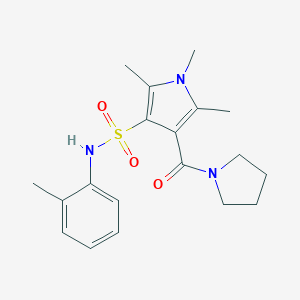
![(1R,9S)-11-(1-acetylpiperidin-4-yl)-5-[2-(morpholin-4-ylmethyl)phenyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B532736.png)
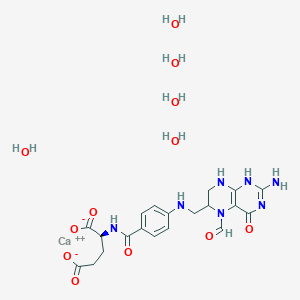
![Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate](/img/structure/B533060.png)
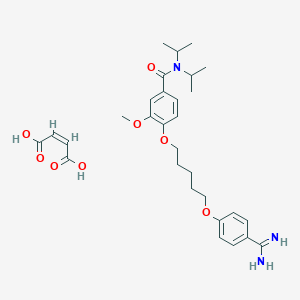
![5-[(4-fluorophenyl)methyl]-N,N-dimethyl-1H-1,2,3,4-tetrazole-1-carboxamide](/img/structure/B533946.png)
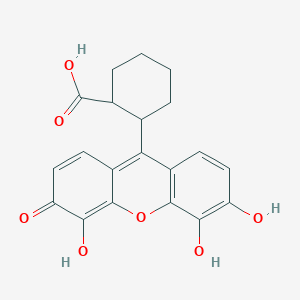
![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B534661.png)


